

Kinome-wide Selectivity Profiling of Trigochinin C: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trigochinin C*

Cat. No.: B15591638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome-wide selectivity of **Trigochinin C** and other known MET tyrosine kinase inhibitors. Due to the limited publicly available data on the comprehensive kinome-wide screening of **Trigochinin C**, this document focuses on its known inhibitory activity against MET kinase and presents a comparative landscape using well-characterized MET inhibitors. This allows for an objective assessment of potential selectivity profiles and offers a framework for future experimental design.

Introduction to Trigochinin C

Trigochinin C is a highly oxygenated diterpene isolated from the plant *Trigonostemon chinensis*.^[1] Limited but significant biological activity has been reported, positioning it as a molecule of interest for further investigation in oncology and cell signaling research.

Known Kinase Activity of Trigochinin C

To date, the primary reported kinase inhibitory activity of **Trigochinin C** is against the MET tyrosine kinase. Experimental data has shown that **Trigochinin C** inhibits MET tyrosine kinase activity with a half-maximal inhibitory concentration (IC₅₀) of 2 μ M.^[1] Comprehensive kinome-wide selectivity data for **Trigochinin C** is not currently available in the public domain.

Comparative Kinome-wide Selectivity Profiling

To contextualize the potential selectivity of **Trigochinin C**, this section provides a comparative overview of the kinase-wide selectivity of established MET tyrosine kinase inhibitors. The data is presented to highlight the spectrum of selectivity, from highly selective to multi-targeted inhibitors.

Quantitative Selectivity Data

The following tables summarize the kinase-wide selectivity of Capmatinib and Crizotinib, two well-characterized MET inhibitors.

Capmatinib is a potent and highly selective, ATP-competitive inhibitor of MET kinase.^[1] Its high selectivity is thought to contribute to a more favorable safety profile by minimizing off-target effects.

Table 1: Kinome Selectivity Profile of Capmatinib (% Inhibition at 1 μ M)

Kinase	% Inhibition
MET	100
AXL	<10
MER	<10
TYRO3	<10
RON	<10
VEGFR2	<10
EGFR	<10
HER2	<10
FGFR1	<10
PDGFR β	<10
c-Kit	<10
FLT3	<10
SRC	<10
LCK	<10
AURKA	<10
CDK2	<10

Note: This table is an illustrative summary based on publicly available data and represents a subset of a full kinase scan.[\[1\]](#)

Crizotinib is a multi-targeted kinase inhibitor that potently inhibits MET, ALK, and ROS1 kinases. Its broader target profile has implications for its therapeutic applications and potential side effects.

Table 2: Selected Kinase Targets of Crizotinib (Kd in nM)

Kinase	Dissociation Constant (Kd) in nM
MET	1.8
ALK	24
ROS1	4.9
AXL	1.6
MER	2.6
TYRO3	11
RON	3.3
VEGFR2	190
TIE2	26
FLT3	27
TRKA	8.3
TRKB	3.2
TRKC	0.7

Data sourced from the LINCS Project -

Crizotinib KINOMEscan-2.

Qualitative Selectivity Profiles of Other MET Inhibitors

Cabozantinib: This is a multi-kinase inhibitor that targets MET, VEGFRs (1, 2, and 3), AXL, RET, KIT, and TIE2. Its broad spectrum of activity contributes to its efficacy in various cancers but also to a distinct side-effect profile.

Tivantinib: Tivantinib is described as a selective, non-ATP-competitive inhibitor of c-Met.^[2] Its unique mechanism of action may offer a different selectivity and resistance profile compared to ATP-competitive inhibitors. However, comprehensive, quantitative kinome-wide data is not readily available.

Experimental Protocols

This section details the methodologies for key experiments relevant to kinase-wide selectivity profiling.

KinomeScan™ Competition Binding Assay

This method is widely used to quantify the interaction of a test compound against a large panel of kinases.

Objective: To determine the dissociation constants (Kd) or percentage of inhibition of a test compound against a comprehensive panel of kinases.

Methodology:

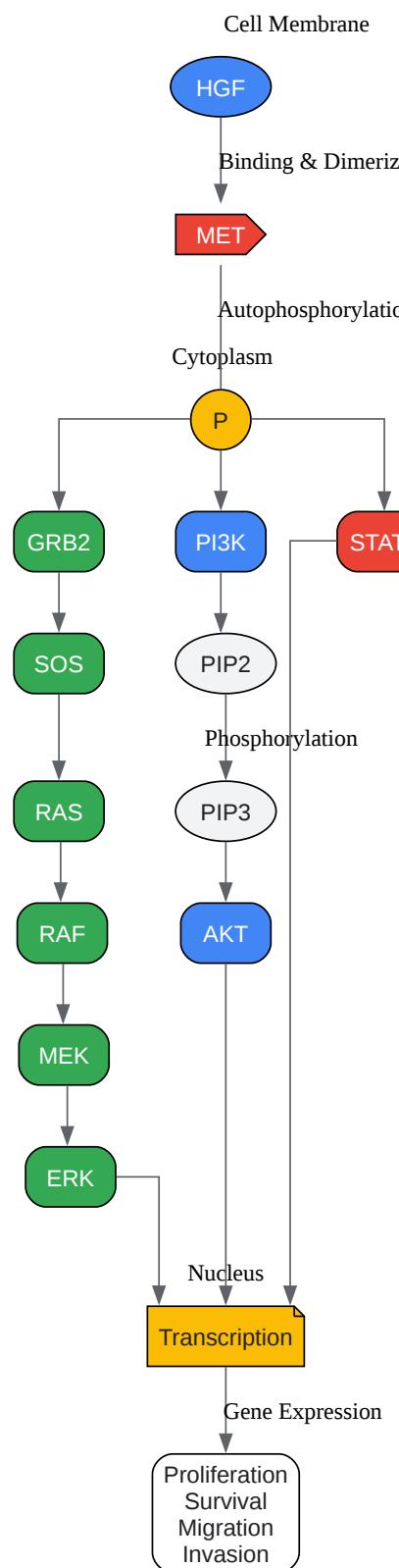
- **Assay Principle:** The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
- **Components:**
 - Kinase-tagged T7 phage
 - Immobilized ligand (on a solid support)
 - Test compound
- **Procedure:**
 - The kinase is incubated with the immobilized ligand and a range of concentrations of the test compound.
 - If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
 - The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA tag.
- **Data Analysis:**

- The amount of kinase captured on the solid support is measured for each concentration of the test compound.
- For single-dose screening, the percentage of inhibition relative to a DMSO control is calculated.
- For dose-response curves, the data is fitted to a binding curve to determine the dissociation constant (Kd).

Cellular MET Phosphorylation Assay

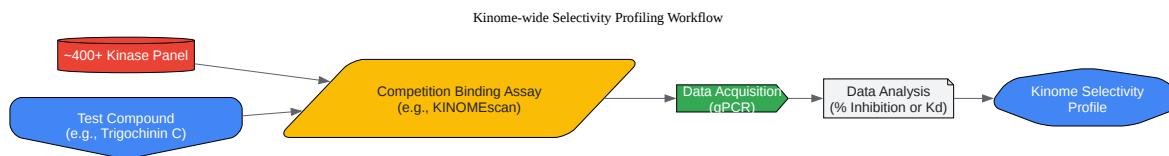
This assay determines the ability of a compound to inhibit MET kinase activity within a cellular context.

Objective: To measure the IC50 of a compound for the inhibition of MET phosphorylation in cells.


Methodology:

- **Cell Culture:** A cancer cell line with known MET activation (e.g., through HGF stimulation or MET amplification) is cultured.
- **Compound Treatment:** Cells are treated with a serial dilution of the test compound for a specified period.
- **Cell Lysis:** After treatment, cells are lysed to extract cellular proteins.
- **Quantification of Phospho-MET:** The levels of phosphorylated MET (p-MET) and total MET are quantified using a method such as:
 - **Western Blotting:** Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against p-MET and total MET.
 - **ELISA (Enzyme-Linked Immunosorbent Assay):** A plate-based assay using specific capture and detection antibodies for p-MET and total MET.
- **Data Analysis:**

- The ratio of p-MET to total MET is calculated for each compound concentration.
- The data is normalized to the vehicle-treated control.
- An IC50 value is determined by fitting the dose-response data to a sigmoidal curve.


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

[Click to download full resolution via product page](#)

Caption: The c-MET signaling pathway, a key regulator of cellular processes.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for kinome-wide selectivity profiling.

Conclusion

Trigochinin C has been identified as an inhibitor of the MET tyrosine kinase. While comprehensive kinome-wide selectivity data for this natural product is not yet available, a comparative analysis with established MET inhibitors such as the highly selective Capmatinib and the multi-targeted Crizotinib provides a valuable framework for understanding its potential therapeutic profile. Further kinome-wide screening of **Trigochinin C** is warranted to fully elucidate its selectivity and off-target effects, which will be crucial for its future development as a potential therapeutic agent or research tool. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers undertaking such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Kinome-wide Selectivity Profiling of Trigochinin C: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15591638#kinome-wide-selectivity-profiling-of-trigochinin-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com